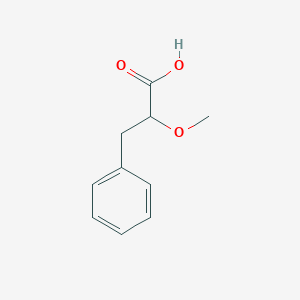
2-Methoxy-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as 3-hydroxy-3-phenylpropanoic acid, involves the use of stable-isotope-labelled precursors and can be administered to plants to study the biosynthesis of benzoic acid and salicylic acid . Another method for synthesizing similar compounds includes the epoxidation of α-methylstyrene followed by an acid-catalyzed in situ ring-opening reaction . These methods could potentially be adapted for the synthesis of 2-methoxy-3-phenylpropanoic acid.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-methoxy-3-phenylpropanoic acid has been characterized using X-ray crystallography and spectroscopic methods . These compounds crystallize in non-centrosymmetric space groups and are stabilized through various intramolecular and intermolecular interactions, such as hydrogen bonds and π interactions. The presence of methoxy groups influences the stabilization and reactivity of these molecules .
Chemical Reactions Analysis
The one-electron oxidation of related methoxyphenylpropanoic acids has been studied, revealing insights into the reactivity of radical cations and the influence of structural effects and pH on side-chain fragmentation . These findings suggest that the methoxy group can significantly affect the reactivity and stability of the radical intermediates formed during oxidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-methoxy-3-phenylpropanoic acid include their nonlinear optical (NLO) activity, which has been investigated using both experimental and theoretical methods . The presence of methoxy and other substituents can enhance the NLO activity and affect other properties like solubility and melting points . Theoretical calculations, such as density functional theory (DFT), can be used to predict the vibrational frequencies and other properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
General Synthesis : A study described the synthesis of 2-alkoxy-2-phenylpropanoic acids, including 2-methoxy-3-phenylpropanoic acid, through a two-step process involving epoxidation and subsequent oxidation. This method was notable for determining the enantiomeric purity of the acid (Monk et al., 2008).
Crystallographic Study : Another research focused on Mosher’s Acid, a variation of 2-methoxy-3-phenylpropanoic acid, demonstrating its use as a chiral derivatizing agent. The study provided insights into the crystal structure and spectroscopic characterization (Savich & Tanski, 2020).
Chemical Reactions and Catalysis
Methoxycarbonylation of Alkynes : Research on the methoxycarbonylation of phenylethyne using palladium complexes highlighted the formation of methyl cinnamate, a derivative of 2-methoxy-3-phenylpropanoic acid. This showcased the acid’s potential in complex organic reactions (Magro et al., 2010).
Asymmetric Hydrogenation : A study involving asymmetric hydrogenation used a cinchonidine-modified catalyst to hydrogenate 1-phenylpropane-1,2-dione, forming derivatives of 2-methoxy-3-phenylpropanoic acid. This highlighted its role in stereoselective synthesis (Toukoniitty et al., 2004).
Biochemical Applications
Antioxidative Properties : Extracts from the berries of Pimenta dioica were found to contain derivatives of 2-methoxy-3-phenylpropanoic acid with antioxidative properties, suggesting potential therapeutic applications (Kikuzaki et al., 1999).
Neuroprotective Effects : A study identified phenylpropanoid esters of rhamnose, derived from 2-methoxy-3-phenylpropanoic acid, in Scrophularia buergeriana roots. These compounds showed neuroprotective effects against glutamate-induced neurotoxicity (Kim & Kim, 2000).
Eigenschaften
IUPAC Name |
2-methoxy-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAUBXLCHZVCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-phenylpropanoic acid | |
CAS RN |
78814-96-7 |
Source


|
| Record name | 2-methoxy-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
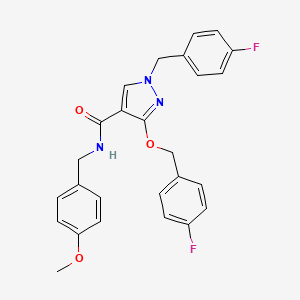

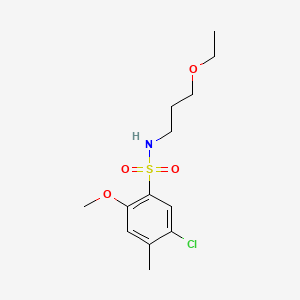
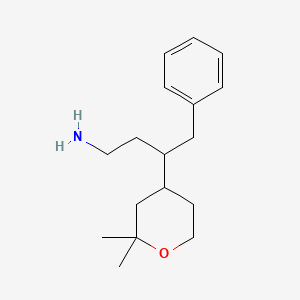
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)
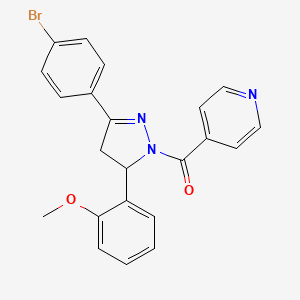
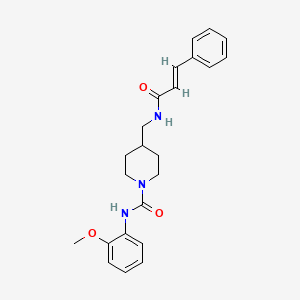
![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)
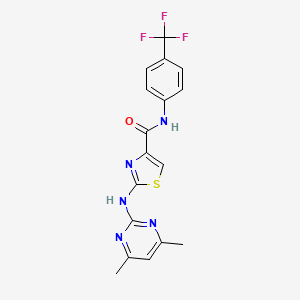
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)
![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)
